molecular formula C20H20N2O4 B2952935 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea CAS No. 1448069-10-0

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea

Cat. No. B2952935
CAS RN: 1448069-10-0
M. Wt: 352.39
InChI Key: NOMUBEUELJHURR-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDBU, and it is a urea derivative with a unique structure that makes it an interesting molecule for further investigation.

Scientific Research Applications

Synthesis and Complexation

In synthetic chemistry, compounds containing benzo[d][1,3]dioxol (a core structure within the specified compound) have been explored for their ability to form complexes with metals. For instance, the synthesis of heterocycles involving N-hydroxyamide groups demonstrates their potential to form complexes with iron(III), albeit with stability constants significantly lower than natural ferrioxamine B, highlighting their utility in exploring metal-binding properties and potentially catalyzing new reactions or creating materials with unique magnetic or electronic properties (Ohkanda et al., 1993).

Crystal Structure Analysis

The crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, offers insights into the arrangement of similar urea-based compounds. This research provides foundational knowledge for designing new molecules with specific physical and chemical properties, including how substituent positioning impacts molecular interactions, crucial for developing materials with desired characteristics (Cho et al., 2015).

Antioxidant Activities

Compounds structurally related to the query have been investigated for their antioxidant properties. For example, derivatives synthesized in specific mediums exhibited significant scavenging activity against DPPH radicals, suggesting potential for developing new antioxidants that could be beneficial in materials science for preventing degradation or in medicinal chemistry for therapeutic applications (Abd-Almonuim et al., 2020).

Molecular Devices and Self-assembly

Research into the self-assembly of molecular devices using urea-linked cyclodextrin derivatives highlights the intricate balance between molecular structure and function. These studies lay the groundwork for creating smart materials capable of responding to environmental stimuli, with applications ranging from drug delivery systems to the development of adaptive materials (Lock et al., 2004).

Urokinase Receptor Targeting

In a biomedical context, virtual screening identified compounds including benzo[d][1,3]dioxol motifs as potential inhibitors of the urokinase receptor, which plays a role in tumor metastasis. This demonstrates the broader applicability of such compounds in therapeutic contexts, particularly in targeting specific proteins involved in disease progression (Wang et al., 2011).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-5-6-16(11-15(14)2)22-20(23)21-9-3-4-10-24-17-7-8-18-19(12-17)26-13-25-18/h5-8,11-12H,9-10,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUBEUELJHURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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